2G83Rzk9U6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TNP-2198 is a novel dual-targeted antibacterial agent designed as a stable conjugate of a rifamycin pharmacophore and a nitroimidazole pharmacophore. This compound exhibits potent activity against microaerophilic and anaerobic bacterial pathogens, making it a promising candidate for treating infections caused by these bacteria .
准备方法
The synthesis of TNP-2198 involves the conjugation of a rifamycin pharmacophore with a nitroimidazole pharmacophore. The synthetic route includes the formation of a stable bond between these two pharmacophores, resulting in a compound with enhanced antibacterial activity compared to a 1:1 molar mixture of the parent drugs . Specific reaction conditions and industrial production methods are detailed in the referenced studies .
化学反应分析
TNP-2198 undergoes various chemical reactions, including:
Oxidation: The nitroimidazole portion can undergo oxidation reactions.
Reduction: The nitroimidazole portion can also undergo reduction reactions.
Substitution: The rifamycin portion can participate in substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
TNP-2198 has several scientific research applications, including:
Chemistry: Used as a model compound for studying dual-targeted antibacterial agents.
Biology: Investigated for its activity against microaerophilic and anaerobic bacterial pathogens.
Medicine: Currently in Phase 2 clinical development for treating Helicobacter pylori infection, Clostridioides difficile infection, and bacterial vaginosis
Industry: Potential use in developing new antibacterial therapies to combat antimicrobial resistance
作用机制
TNP-2198 exerts its antibacterial effects through a dual mechanism of action. The rifamycin portion binds to the rifamycin binding site on RNA polymerase, while the nitroimidazole portion interacts directly with the DNA template strand in the RNA polymerase active-center cleft, forming a hydrogen bond with a base of the DNA template strand . This dual interaction disrupts bacterial transcription and replication processes, leading to bacterial cell death .
相似化合物的比较
TNP-2198 is unique due to its dual-targeted mechanism of action, which combines the properties of rifamycin and nitroimidazole pharmacophores. Similar compounds include other rifamycin-nitroimidazole conjugates, but TNP-2198 exhibits greater activity against strains resistant to both rifamycins and nitroimidazoles . This makes it a valuable addition to the arsenal of antibacterial agents .
属性
CAS 编号 |
1001314-13-1 |
---|---|
分子式 |
C48H61N7O13 |
分子量 |
944.0 g/mol |
IUPAC 名称 |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |
InChI |
InChI=1S/C48H61N7O13/c1-23-12-11-13-24(2)46(62)50-38-37-36(51-48(52-37)15-17-53(18-16-48)19-20-54-29(7)49-22-32(54)55(63)64)33-34(42(38)60)41(59)28(6)44-35(33)45(61)47(9,68-44)66-21-14-31(65-10)25(3)43(67-30(8)56)27(5)40(58)26(4)39(23)57/h11-14,21-23,25-27,31,39-40,43,57-60H,15-20H2,1-10H3,(H,50,62)/b12-11+,21-14+,24-13-/t23-,25+,26+,27+,31-,39-,40+,43+,47-/m0/s1 |
InChI 键 |
OZUTUJQHZGJOKZ-AIGATTFSSA-N |
手性 SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CCN7C(=NC=C7[N+](=O)[O-])C)N=C25)O)/C |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CCN7C(=NC=C7[N+](=O)[O-])C)N=C25)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。